N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C11H12BrN3 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H12BrN3/c1-15-7-6-11(14-15)13-8-9-2-4-10(12)5-3-9/h2-7H,8H2,1H3,(H,13,14) |
InChI Key |
ZLXGLYOOKLRYIL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-[(4-bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine generally involves two principal stages:
Formation of the Pyrazole Core: The pyrazole ring is typically constructed via a [3+2] cycloaddition reaction between an alkyne and a diazo compound or through condensation reactions involving hydrazines and β-dicarbonyl compounds.
Introduction of Substituents: Methylation at the 1-position of the pyrazole ring is achieved using methylating agents such as methyl iodide under basic conditions. The 4-bromobenzyl substituent is introduced via nucleophilic substitution reactions, typically by reacting 1-methyl-1H-pyrazol-3-amine with 4-bromobenzyl halides (e.g., 4-bromobenzyl chloride) in the presence of a base.
Detailed Synthetic Route
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Pyrazole ring synthesis | Cycloaddition of alkyne with diazo compound or condensation of hydrazine with β-dicarbonyl compound | Yields pyrazole core with free amine at 3-position |
| 2 | Methylation at N1 | Methyl iodide, potassium carbonate, solvent (e.g., acetone or DMF), reflux | Introduces methyl group selectively at N1 |
| 3 | N-Benzylation with 4-bromobenzyl halide | 4-Bromobenzyl chloride, potassium carbonate or cesium carbonate, organic solvent (e.g., dimethylformamide), reflux or room temperature | Forms N-[(4-bromophenyl)methyl] derivative |
| 4 | Purification | Recrystallization or column chromatography | Ensures high purity of final compound |
This synthetic approach is supported by analogous procedures reported for related pyrazole derivatives, where nucleophilic substitution of benzyl halides on pyrazol-3-amines is a common and efficient method.
Industrial Scale Considerations
Continuous Flow Reactors: For large-scale production, continuous flow chemistry techniques are employed to improve reaction control, safety, and yield.
Green Chemistry Practices: Solvent-free conditions, recyclable catalysts, and environmentally benign solvents are increasingly incorporated to reduce waste and improve sustainability.
Automated Systems: Automated synthesis platforms enable precise control over reaction parameters, enhancing reproducibility and throughput.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, reducing synthesis time for methylation and N-benzylation steps.
Catalytic Cross-Coupling: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) may be used to attach the 4-bromobenzyl group under milder conditions with potentially higher selectivity.
Use of Protective Groups: In multi-step syntheses, protecting groups may be employed to prevent side reactions, especially when sensitive functional groups are present.
Comparative Analysis with Structural Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notes |
|---|---|---|---|---|
| This compound | C11H12BrN3 | 266.14 | 4-bromobenzyl, methyl, amine | Target compound |
| 4-Bromo-1-(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-3-amine | C8H10BrN5 | 256.11 | Bromine at pyrazole ring, methylpyrazol substituent | Contains heterocyclic substituent enhancing π-interactions |
| N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine | C11H12ClN3 | 221.68 | 4-chlorobenzyl, methyl, amine | Chlorine analogue, slightly lower molecular weight |
The bromine substituent at the para position on the benzyl group influences molecular weight, polarity, and potential biological activity compared to chlorine or hydrogen analogues. The presence of the methyl group on the pyrazole nitrogen modulates electronic properties and steric effects, which can impact reactivity and binding affinity in biological systems.
Research Findings and Reaction Optimization
Reaction Yields: Typical yields for the methylation and N-benzylation steps range from moderate (40–60%) to high (up to 85%) depending on reaction conditions, solvent choice, and reagent purity.
Base Selection: Potassium carbonate and cesium carbonate are commonly used bases; cesium carbonate often provides higher reactivity and better yields due to its stronger basicity and solubility.
Solvent Effects: Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide facilitate nucleophilic substitution reactions by stabilizing charged intermediates.
Temperature Control: Reflux conditions are standard; however, lower temperatures with prolonged reaction times or microwave irradiation can be employed to improve selectivity.
Purification Techniques: Column chromatography using silica gel and recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) are effective for isolating pure products.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazole ring formation | Cycloaddition or condensation | Alkyne + diazo compound or hydrazine + β-dicarbonyl | 60–75 | Core heterocycle synthesis |
| Methylation | Alkylation with methyl iodide | Methyl iodide, potassium carbonate, reflux in acetone or DMF | 70–85 | Selective N1 methylation |
| N-Benzylation | Nucleophilic substitution | 4-Bromobenzyl chloride, potassium/cesium carbonate, DMF, reflux | 50–80 | Introduces 4-bromobenzyl group |
| Purification | Chromatography or recrystallization | Silica gel chromatography or solvent recrystallization | — | Achieves high purity |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the para position of the benzyl group enables aromatic nucleophilic substitution (S<sub>N</sub>Ar) under specific conditions.
Key Notes :
-
Reactions require electron-withdrawing groups (e.g., pyrazole) to activate the bromophenyl ring for S<sub>N</sub>Ar.
-
Suzuki coupling proceeds efficiently due to the bromine’s compatibility with palladium catalysts .
Amine Functional Group Reactivity
The secondary amine participates in alkylation, acylation, and condensation reactions.
Mechanistic Insights :
-
The amine’s lone pair facilitates nucleophilic attack on electrophiles (e.g., acyl chlorides).
-
Reductive alkylation proceeds via imine intermediate formation followed by reduction .
Pyrazole Ring Modifications
The 1-methylpyrazole ring undergoes electrophilic substitution, though steric hindrance from the methyl group limits reactivity at the 3-position.
| Reaction Type | Reagents/Conditions | Product | Yield |
Scientific Research Applications
N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is employed in studies investigating the biological activities of pyrazole derivatives, including their antimicrobial, antifungal, and anticancer properties.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine is not well-documented. as a member of the phenylpyrazole class, it is likely to interact with various molecular targets, including enzymes and receptors, through its aromatic and heterocyclic structures. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Core Heterocycle Influence: The pyrazole ring in the target compound distinguishes it from maleimide-based inhibitors (e.g., N-(4-Bromophenyl)maleimide), which exhibit potent activity against monoacylglycerol lipase (MGL) .
- Substituent Effects : The 4-bromobenzyl group is shared with 1-(4-Bromophenyl)-3-M-Tolyl-1H-Pyrazol-5-Amine , but positional isomerism (amine at pyrazole position 3 vs. 5) may alter electronic properties and hydrogen-bonding capacity.
- Polarity Modulation: Introducing a dimethylamino group (as in N-[4-(dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-3-amine ) increases polarity, which could enhance solubility but reduce blood-brain barrier penetration compared to the brominated analog.
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability: Methyl groups on the pyrazole (as in the target compound) may reduce oxidative metabolism compared to compounds with hydrogen-bond donors .
Biological Activity
N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article discusses its biological properties, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12BrN3. The compound features a pyrazole ring substituted with a bromophenyl group and a methyl group, which enhances its reactivity and interaction with biological targets. The presence of the bromine atom is particularly noteworthy as it can influence the compound's biological activity through various mechanisms.
Biological Activities
This compound exhibits a range of biological activities, including:
1. Antitumor Activity
Research indicates that compounds containing the pyrazole structure, including this compound, have shown promising anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including lung, breast, and colorectal cancers. For instance, compounds with similar structures have been reported to inhibit cell proliferation in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Pyrazole derivatives are known for their antibacterial and antifungal activities. This compound has shown potential against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, which is a common mechanism for many pharmacologically active compounds.
- Metal Ion Coordination : Interaction studies indicate that the compound can form complexes with metal ions, potentially enhancing its biological activity through coordination chemistry.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : The initial step often involves the condensation of appropriate precursors to form the pyrazole structure.
- Substitution Reactions : Subsequent reactions introduce the bromophenyl and methyl groups at specific positions on the pyrazole ring.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Methyl-1H-pyrazol-4-amines | Methyl group at position 3 | Known for antibacterial properties |
| 4-Bromo-1-tert-butyl-3-methyl-1H-pyrazol-5-amines | Tert-butyl group instead of methyl at position 1 | Exhibits strong anti-inflammatory effects |
| 1-Methylpyrazole | Simple methyl substitution on the pyrazole ring | Less complex but foundational in pyrazole chemistry |
| 4-Amino-N-(4-bromophenyl)-pyrazole | Amino group substitution on the pyrazole ring | Enhanced solubility and potential bioactivity |
This table illustrates how this compound stands out due to its combination of structural features and biological activities.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine to improve yield and purity?
- Methodological Answer : Multi-step synthesis protocols involving Ullmann-type coupling reactions or nucleophilic substitutions are commonly employed. For example, cesium carbonate and copper(I) bromide can catalyze cyclopropanamine coupling with iodopyrazole intermediates under controlled temperatures (35°C for 48 hours). Purification via column chromatography (e.g., gradient elution with ethyl acetate/hexane) enhances purity . Reaction monitoring using thin-layer chromatography (TLC) and optimization of solvent polarity are critical to minimizing side products.
Q. What spectroscopic and chromatographic methods are recommended for characterizing the structural integrity of This compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR (e.g., 400 MHz in CDCl) resolve substituent positions and confirm regioselectivity. Aromatic protons typically appear at δ 7.2–8.0 ppm, while pyrazole methyl groups resonate near δ 3.8–4.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular weight (e.g., m/z 215 [M+H]) and isotopic patterns for bromine-containing derivatives .
- HPLC-PDA : Reversed-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) and identifies trace impurities .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular structure of This compound derivatives?
- Methodological Answer : Single-crystal X-ray analysis (e.g., at 173 K with Mo-Kα radiation) provides precise bond lengths, angles, and torsion angles. Software suites like SHELXL refine structures using least-squares methods, achieving R-factors <0.05. For example, dihedral angles between the pyrazole and bromophenyl rings can validate steric or electronic effects influencing molecular conformation . Hydrogen-bonding networks and π-π stacking interactions are mapped using programs like ORTEP-3 .
Q. What strategies address contradictory biological activity data observed in studies of pyrazol-3-amine derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antifungal or receptor-binding assays) often arise from variations in substituent positioning or solvent polarity effects. Systematic structure-activity relationship (SAR) studies should:
- Compare derivatives with halogen substitutions (e.g., 4-bromo vs. 4-fluoro) to assess electronic effects .
- Use standardized assay conditions (e.g., fixed DMSO concentrations in cell-based assays) to minimize solvent interference .
- Validate target engagement via competitive binding assays (e.g., radioligand displacement for GPCRs) .
Q. How do heterocyclic modifications (e.g., thiazole or triazole fusion) influence the pharmacological profile of This compound analogs?
- Methodological Answer : Introducing thiazole or triazole rings enhances metabolic stability and target affinity. For example:
- Thiazole-fused derivatives (e.g., 4-(4-bromophenyl)-1,3-thiazol-2-yl) improve π-stacking with hydrophobic receptor pockets .
- Triazole substituents increase hydrogen-bonding potential, as shown in analogs with IC values <100 nM in kinase inhibition assays .
- Computational docking (not directly cited but inferred from structural data) can predict binding modes before synthetic validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
